molecular formula C7H6OS B8704473 4-Ethenylthiophene-2-carbaldehyde

4-Ethenylthiophene-2-carbaldehyde

Cat. No.: B8704473
M. Wt: 138.19 g/mol
InChI Key: BVXVEMASQVGKHG-UHFFFAOYSA-N
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Description

4-Ethenylthiophene-2-carbaldehyde (CAS: 1091611-70-9) is a thiophene derivative characterized by a vinyl (-CH=CH₂) substituent at the 4-position and a formyl (-CHO) group at the 2-position of the heterocyclic ring. Its molecular formula is C₇H₆OS, with a molecular weight of 138.19 g/mol . This compound is utilized in organic synthesis and materials science due to its reactive aldehyde group and conjugated system, which facilitate polymerization or functionalization reactions.

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

4-ethenylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H6OS/c1-2-6-3-7(4-8)9-5-6/h2-5H,1H2

InChI Key

BVXVEMASQVGKHG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CSC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde introduces steric bulk and electron-donating properties, which may alter solubility and electronic behavior . The 2-ethylhexylthio group in 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde improves lipophilicity, making it suitable for applications in hydrophobic matrices or lipid-based systems . The methyl group in 5-Methylthiophene-2-carboxaldehyde offers minimal steric hindrance, favoring straightforward aldehyde reactivity.
  • Molecular Weight Trends :
    • Bulky substituents (e.g., 2-ethylhexylthio) significantly increase molecular weight, impacting volatility and diffusion properties.

Q & A

Q. Key Considerations :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential by-products like over-oxidized acids or residual catalysts.
  • Side Reactions : Monitor for diethyl acetal formation if ethanol solvents are used; anhydrous conditions are recommended .

Q. Table 1: Representative Reaction Conditions

MethodCatalyst/SolventTemperatureYield Range
Cu(I)-Catalyzed OxidationDiaziridinone, CH₃CN60°C65–78%
Vilsmeier-HaackPOCl₃, DMF0–5°C50–62%

Basic: What analytical techniques are required to confirm the structure and purity of this compound?

Answer:
Comprehensive characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm (singlet) and ethenyl protons at δ 5.8–6.5 ppm (multiplet) .
    • ¹³C NMR : Aldehyde carbon at δ 190–200 ppm and thiophene ring carbons at δ 120–140 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] matching theoretical mass (e.g., m/z 166.032 for C₇H₆OS) and fragment ions (e.g., loss of CHO group) .
  • Elemental Analysis : Validate C, H, S, and O percentages within ±0.3% of calculated values .

Note : Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to distinguish aldehydes from ketones .

Advanced: How can solvent and catalyst selection optimize the yield of this compound in oxidation reactions?

Answer:
Optimization requires systematic screening:

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance Cu(I) catalyst activity compared to THF or DCM, reducing side reactions .
  • Catalyst Loading : A 5 mol% Cu(I) catalyst achieves >70% yield; higher concentrations risk colloidal copper formation .
  • Additives : Molecular sieves (3Å) improve yields by scavenging water, preventing aldehyde hydration to geminal diols .

Q. Table 2: Solvent Impact on Yield

SolventDielectric ConstantYield (%)
Acetonitrile37.578
THF7.552
DCM8.948

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:
Discrepancies often arise from:

  • Tautomerism : Aldehyde-enol tautomerism in DMSO-d₆ can shift NMR peaks. Use CDCl₃ for measurements to stabilize the aldehyde form .
  • Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX refinement) provides definitive structural confirmation, resolving ambiguities in NOESY or COSY data .
  • DFT Calculations : Compare experimental IR/NMR with density functional theory (B3LYP/6-311+G(d,p)) to identify conformational effects .

Advanced: What are the environmental and safety protocols for handling this compound?

Answer:

  • Protective Measures : Use nitrile gloves, sealed goggles, and fume hoods to prevent skin/eye contact and inhalation .
  • Waste Disposal : Collect aldehyde-containing waste in halogen-resistant containers; neutralize with sodium bisulfite before incineration .
  • Spill Management : Absorb small spills with vermiculite, and treat large spills with 10% NaOH solution to hydrolyze the aldehyde .

Advanced: How can researchers mitigate impurities during large-scale synthesis of this compound?

Answer:
Common impurities and solutions:

  • Over-Oxidation Products : Introduce reaction quenching at 80% conversion (monitored by TLC) to prevent carboxylic acid formation .
  • Residual Solvents : Use rotary evaporation under reduced pressure (≤40°C) followed by freeze-drying to remove DMF or acetonitrile .
  • Metal Contaminants : Pass crude product through a short silica gel column with EDTA-treated stationary phase to chelate residual Cu(I) .

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